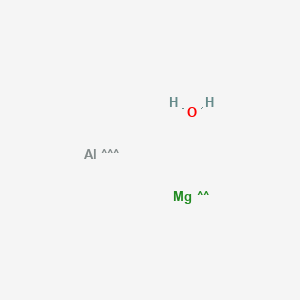
Aluminum magnesium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum magnesium oxide (AlMgO) is a ceramic material that has gained significant attention in the field of materials science due to its unique properties. It is a compound that is made up of aluminum oxide (Al2O3) and magnesium oxide (MgO) in a 1:1 ratio. The synthesis of AlMgO can be achieved using various methods, and it has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences.
Mechanism of Action
The mechanism of action of Aluminum magnesium oxide is not fully understood, but it is believed to be due to its unique crystal structure, which consists of a spinel structure with tetrahedral and octahedral sites. This structure allows for the incorporation of various metal ions, which can affect the properties of the Aluminum magnesium oxide. The surface area and pore size of the Aluminum magnesium oxide also play a role in its mechanism of action, as they can affect the adsorption and desorption of molecules.
Biochemical and Physiological Effects:
Aluminum magnesium oxide has been found to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Studies have shown that Aluminum magnesium oxide can promote cell adhesion and proliferation, and it has been used as a substrate for the growth of various cell types. However, more research is needed to fully understand the biochemical and physiological effects of Aluminum magnesium oxide.
Advantages and Limitations for Lab Experiments
The advantages of using Aluminum magnesium oxide in lab experiments include its high surface area, thermal stability, and chemical stability. However, the limitations include the difficulty in controlling the size and shape of the particles, as well as the potential for aggregation and agglomeration.
Future Directions
There are several future directions for the study of Aluminum magnesium oxide, including the development of new synthesis methods, the investigation of its potential use in energy storage, and the exploration of its applications in environmental remediation. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Aluminum magnesium oxide.
In conclusion, aluminum magnesium oxide is a promising material that has gained significant attention in the field of materials science due to its unique properties. Its potential applications in various fields such as catalysis, electronics, and biomedical sciences have been extensively studied, and there are several future directions for its investigation. However, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
Aluminum magnesium oxide can be synthesized using various methods such as sol-gel, co-precipitation, and hydrothermal synthesis. The sol-gel method involves the formation of a gel by the hydrolysis and condensation of metal alkoxides in a liquid medium. Co-precipitation involves the precipitation of metal ions from a solution using a precipitating agent, followed by the calcination of the resulting precipitate. Hydrothermal synthesis involves the reaction of metal salts in a high-pressure, high-temperature environment. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the desired properties of the Aluminum magnesium oxide.
Scientific Research Applications
Aluminum magnesium oxide has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences. In catalysis, Aluminum magnesium oxide has been found to be an effective catalyst for various reactions such as dehydration, hydrogenation, and oxidation. In electronics, Aluminum magnesium oxide has been used as a dielectric material due to its high electrical insulation properties. In biomedical sciences, Aluminum magnesium oxide has been studied for its potential use in drug delivery, tissue engineering, and bioimaging.
properties
CAS RN |
11137-98-7 |
|---|---|
Product Name |
Aluminum magnesium oxide |
Molecular Formula |
AlH2MgO |
Molecular Weight |
69.302 g/mol |
InChI |
InChI=1S/Al.Mg.H2O/h;;1H2 |
InChI Key |
LUUOIMGRQVOQEG-UHFFFAOYSA-N |
SMILES |
O.[Mg].[Al] |
Canonical SMILES |
O.[Mg].[Al] |
Other CAS RN |
11137-98-7 |
synonyms |
aluminum magnesium oxide dialuminum magnesium tetraoxide magnesium aluminate magnesium-aluminum oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















